

An In-depth Technical Guide to Fosmanogepix: Structure, Properties, and Mechanism

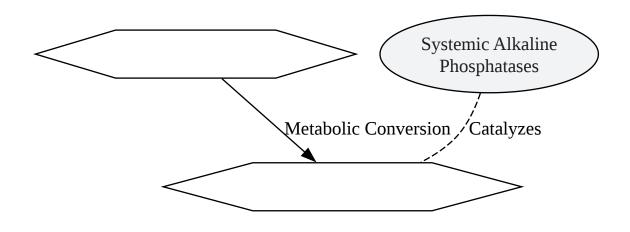
Author: BenchChem Technical Support Team. Date: December 2025



Fosmanogepix is a first-in-class antifungal agent under investigation for the treatment of invasive fungal infections, including those caused by Candida, Aspergillus, and other rare molds.[1][2] As a novel N-phosphonooxymethyl prodrug, it addresses a critical need for new therapeutic options, particularly against drug-resistant fungal strains.[1][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its evaluation.

Chemical Structure and Properties

Fosmanogepix (also known as APX001) is systematically converted in vivo by systemic phosphatases to its active moiety, manogepix (MGX).[4][5] This conversion is rapid and complete, leading to the bioavailability of the active compound that targets the fungal cell.[6][7]



Click to download full resolution via product page



Table 1: Chemical Identifiers for Fosmanogepix

Identifier	Value	
IUPAC Name	[2-amino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-ium-1-yl]methyl hydrogen phosphate[8]	
CAS Number	2091769-17-2[8][9]	
Molecular Formula	C22H21N4O6P[8][10]	
SMILES	C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NO C(=C3)C4=C(INVALID-LINKCOP(=O)(O) [O-])N[8]	
InChIKey	JQONJQKKVAHONF-UHFFFAOYSA-N[8][11]	

| Synonyms | APX001, E1211[8][10] |

Table 2: Physicochemical Properties of Fosmanogepix

Property	Value	Source
Molecular Weight	468.4 g/mol	[8][11]
Appearance	White to yellow solid	[10]
Solubility	DMSO: 5.0 mg/mL (with pH adjustment and sonication)	[6][12]
Water Solubility (Predicted)	0.0209 mg/mL	[13]
logP (Predicted)	1.13	[13]
pKa (Strongest Acidic, Predicted)	0.44	[13]

| pKa (Strongest Basic, Predicted) | 3.87 |[13] |



Mechanism of Action: Inhibition of Gwt1

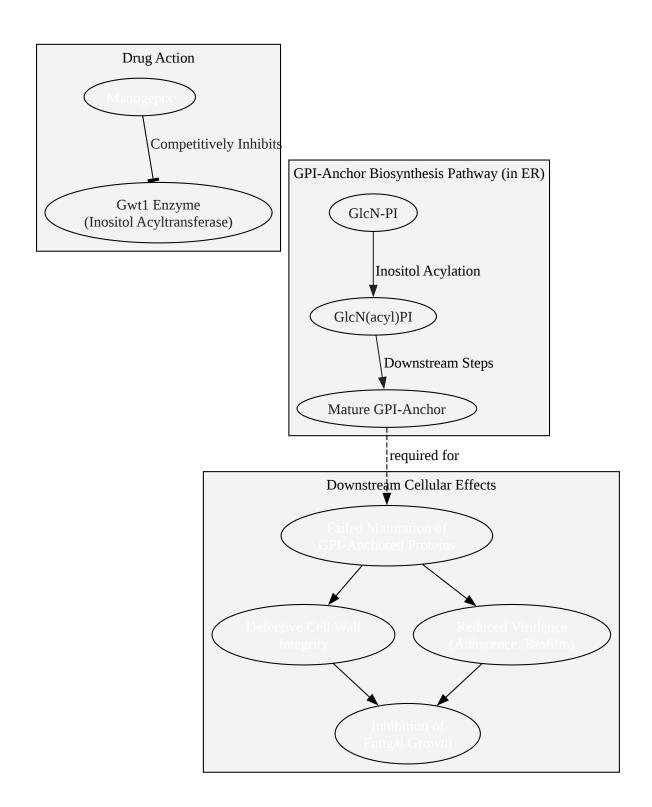
The antifungal activity of **fosmanogepix** is mediated by its active form, manogepix, which introduces a novel mechanism of action by selectively inhibiting the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1).[4][14] This enzyme is a highly conserved inositol acylase that catalyzes a critical early step in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway within the endoplasmic reticulum.[3][15]

The inhibition of Gwt1 by manogepix is competitive, with the drug occupying the hydrophobic binding cavity for the enzyme's natural substrate, palmitoyl-CoA.[16] This action prevents the inositol acylation of glucosaminyl-phosphatidylinositol (GlcN-PI), a key step for the maturation of GPI anchors.[15] GPI anchors are essential for trafficking and anchoring a wide variety of mannoproteins to the fungal cell wall and membrane.[3]

The disruption of this pathway has several downstream consequences:

- Compromised Cell Wall Integrity: The absence of properly anchored mannoproteins weakens the fungal cell wall, making the cell susceptible to osmotic stress and lysis.[5][14]
- Inhibition of Virulence Factors: Manogepix has been shown to inhibit key virulence factors in fungi, including adherence, germ tube formation, and biofilm formation.[2][8]
- Broad-Spectrum Activity: Because the Gwt1 enzyme is highly conserved across many fungal species, its inhibition provides manogepix with a broad spectrum of activity, including against pathogens resistant to other antifungal classes like azoles and echinocandins.[1][2]
 Importantly, manogepix does not inhibit the closest human homolog, PIGW, ensuring high selectivity for the fungal target.[17][18]





Click to download full resolution via product page



Experimental Protocols

Standardized methods are crucial for evaluating the in vitro activity of antifungal agents. For manogepix, broth microdilution assays according to Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines are commonly employed.[19][20][21]

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for yeasts and the Minimum Effective Concentration (MEC) for molds. The active moiety, manogepix, is used for all in vitro testing.[22]

- Preparation of Manogepix Solutions:
 - Stock Solution: Prepare a stock solution of manogepix analytical powder in 100% dimethyl sulfoxide (DMSO).[20][22]
 - Working Solutions: Perform serial twofold dilutions of the stock solution in RPMI-1640 medium (buffered with MOPS, without sodium bicarbonate) to create working solutions at 2x the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.[19][22]
- Inoculum Preparation:
 - Yeasts (Candida spp.): Culture the isolate on appropriate agar. Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum of 0.5–2.5 x 10³ CFU/mL.[22]
 - Molds (Aspergillus spp.): Grow the isolate on potato dextrose agar for 5-7 days to encourage sporulation. Harvest conidia using sterile saline with a wetting agent (e.g., 0.05% Tween 80). Adjust the conidial suspension to a final concentration of 0.4–5 x 10⁴ CFU/mL.[19][22]
- Assay Procedure:
 - Dispense 100 μL of the 2x manogepix working solutions into the wells of a 96-well microtiter plate.[19]

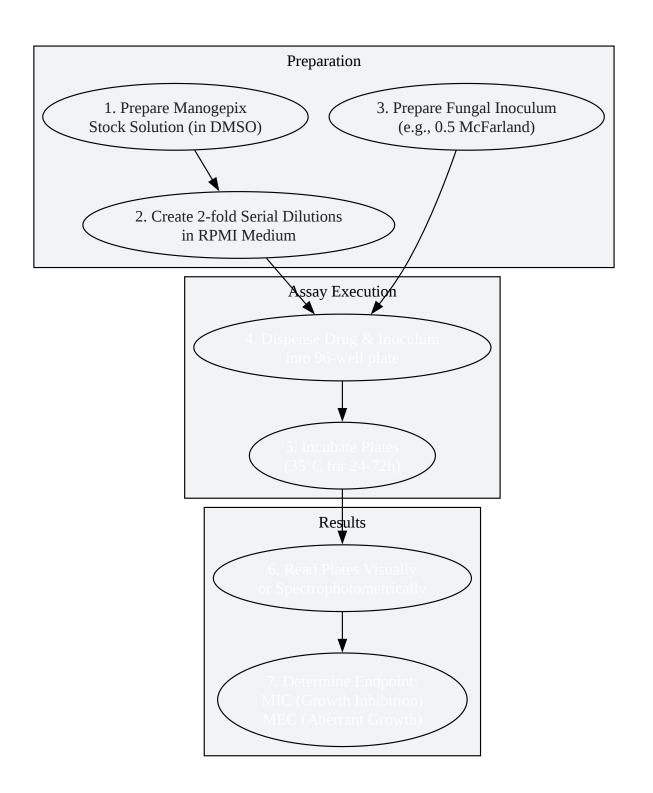
Foundational & Exploratory





- Include growth control (drug-free medium + inoculum) and sterility control (drug-free medium only) wells.[19]
- Add 100 μL of the adjusted fungal inoculum to each well (except the sterility control).[19]
- Seal the plates and incubate at 35°C. Incubation times vary by organism: 24 hours for Candida, 48 hours for Aspergillus, and up to 72 hours for Scedosporium.[22]
- Reading and Interpretation:
 - MIC (for yeasts): Read visually or with a spectrophotometer. The MIC is the lowest drug concentration that causes a significant diminution of growth (typically ≥50%) compared to the growth control.[20]
 - MEC (for molds): Read visually using a magnifying mirror or microscope. The MEC is the lowest drug concentration at which aberrant, small, and rounded hyphal forms are observed, as opposed to the normal filamentous growth seen in the control well.[20][21]





Click to download full resolution via product page



In vivo studies are essential to confirm the therapeutic potential of **fosmanogepix**. Efficacy has been demonstrated in various murine and rabbit models of disseminated and pulmonary fungal infections.[3][23][24]

A typical experimental design involves:

- Immunosuppression: Animals (e.g., mice) are often rendered neutropenic or otherwise immunocompromised to establish a robust infection.[3]
- Infection: Animals are infected intravenously (for disseminated disease) or intranasally (for pulmonary disease) with a standardized inoculum of the fungal pathogen (e.g., C. albicans, A. fumigatus).[3][25]
- Treatment: **Fosmanogepix** is administered (e.g., orally or intravenously) at various dosages, starting hours or days after infection.[25]
- Endpoint Evaluation: Efficacy is assessed based on endpoints such as survival rates, reduction in fungal burden (CFU) in target organs (e.g., kidneys, liver, lungs), and histopathological analysis.[3][25] These studies have consistently shown that **fosmanogepix** significantly improves survival and reduces fungal load compared to placebo controls.[3][25]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosmanogepix: The Novel Anti-Fungal Agent's Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]

Foundational & Exploratory





- 5. Fosmanogepix | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Fosmanogepix | TargetMol [targetmol.com]
- 7. glpbio.com [glpbio.com]
- 8. Fosmanogepix | C22H21N4O6P | CID 44123754 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GSRS [precision.fda.gov]
- 12. abmole.com [abmole.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What is Fosmanogepix used for? [synapse.patsnap.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Portico [access.portico.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. rrpress.utsa.edu [rrpress.utsa.edu]
- 21. In Vitro Activity of Manogepix (APX001A) and Comparators against Contemporary Molds: MEC Comparison and Preliminary Experience with Colorimetric MIC Determination PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. [PDF] Fosmanogepix: The Novel Anti-Fungal Agent's Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. Therapeutic Potential of Fosmanogepix (APX001) for Intra-abdominal Candidiasis: from Lesion Penetration to Efficacy in a Mouse Model PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Fosmanogepix: Structure, Properties, and Mechanism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667579#fosmanogepix-structure-and-chemical-properties]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com